2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI)
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Overview
Description
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring, which is then further modified to introduce the hydrosulfide group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrosulfide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are being explored for their anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired therapeutic effects. The molecular pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
2H-Benzimidazole-2-thione,1,3-dihydro-1,5,6-trimethyl-(9CI) can be compared with other benzimidazole derivatives, such as:
1,5,6-dimethyl-1H-benzimidazol-2-yl hydrosulfide: Similar in structure but with different methylation patterns, leading to variations in biological activity.
1,5,6-trimethyl-1H-benzimidazol-2-yl methanol: Contains a methanol group instead of a hydrosulfide group, resulting in different chemical reactivity and applications.
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrazone: Features a hydrazone group, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3,5,6-trimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)12(3)10(13)11-8/h4-5H,1-3H3,(H,11,13) |
InChI Key |
DNULZXZYKXNBKC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
Origin of Product |
United States |
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